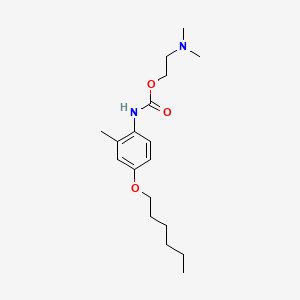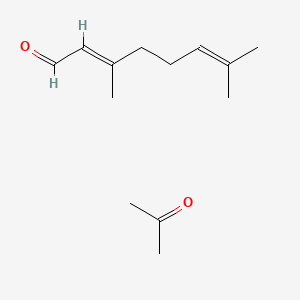![molecular formula C31H21Br2N3 B13781906 4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine](/img/structure/B13781906.png)
4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine is a complex organic compound that features an anthracene moiety and two bromomethyl-pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine typically involves multiple steps. One common method starts with the bromination of 2,6-dimethylpyridine to form 2,6-bis(bromomethyl)pyridine . This intermediate is then reacted with 4-anthracen-9-ylpyridine under nucleophilic substitution conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The anthracene moiety can participate in redox reactions.
Coupling Reactions: The pyridine rings can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Coupling: Palladium-catalyzed coupling reactions are common for modifying the pyridine rings.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation of the anthracene moiety could produce anthraquinone derivatives.
Scientific Research Applications
4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine has several applications in scientific research:
Materials Science: It can be used in the synthesis of novel organic materials with unique electronic properties.
Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design.
Biological Studies: Its derivatives can be used as probes in biochemical assays to study molecular interactions.
Mechanism of Action
The mechanism of action of 4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine is largely dependent on its application. In materials science, its electronic properties are of primary interest, while in medicinal chemistry, its interaction with biological targets such as enzymes or receptors is crucial. The bromomethyl groups can act as reactive sites for further functionalization, allowing the compound to interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-anthracen-9-yl-2,6-bis[3-(bromomethyl)pyrazol-1-yl]pyridine
- 2,6-bis(bromomethyl)pyridine
- 2-bromo-6-methylpyridine
Uniqueness
What sets 4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine apart is its combination of an anthracene moiety with bromomethyl-pyridine groups. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, making it a versatile compound in both research and industrial contexts.
Properties
Molecular Formula |
C31H21Br2N3 |
|---|---|
Molecular Weight |
595.3 g/mol |
IUPAC Name |
4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C31H21Br2N3/c32-18-23-9-5-13-27(34-23)29-16-22(17-30(36-29)28-14-6-10-24(19-33)35-28)31-25-11-3-1-7-20(25)15-21-8-2-4-12-26(21)31/h1-17H,18-19H2 |
InChI Key |
GWGJBYZTNGPJLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=NC(=C4)C5=CC=CC(=N5)CBr)C6=CC=CC(=N6)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



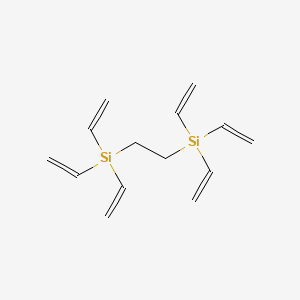
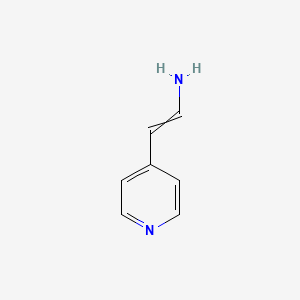
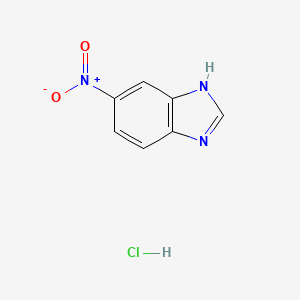
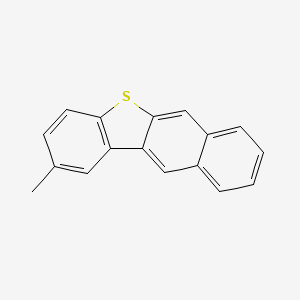
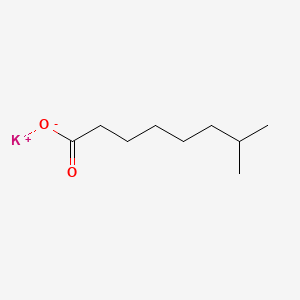
![1H-Benzimidazole, 1-[4-(10-[1,1'-biphenyl]-4-yl-9-anthracenyl)phenyl]-2-ethyl-](/img/structure/B13781857.png)
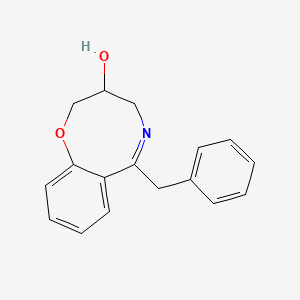
![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)


![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)
